Met-Ser

Description

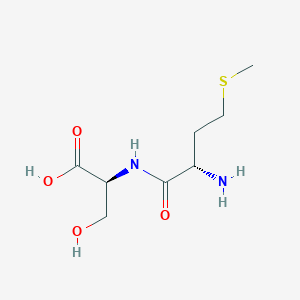

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDDFMCSUNNZJR-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of Met Ser

Chemical Synthesis Methodologies for Met-Ser

The chemical synthesis of peptides like this compound involves the formation of a peptide bond between the carboxyl group of methionine and the amino group of serine. To ensure the correct sequence and avoid unwanted side reactions, protecting groups are used for the amino and carboxyl groups that are not involved in the peptide bond formation, as well as for the reactive side chains.

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides. nih.gov In this technique, the C-terminal amino acid (serine in the case of this compound) is attached to an insoluble polymer resin. The synthesis then proceeds by sequentially adding the subsequent amino acid (methionine). Each step involves the deprotection of the N-terminal amino group of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid. The use of excess reagents helps to drive the reactions to completion, and purification is simplified as excess reagents and by-products are washed away at each step. nih.gov

The two main strategies in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which differ in the type of protecting group used for the α-amino group and the conditions for their removal.

Boc-Strategy: This approach uses the acid-labile Boc group for Nα-protection. The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with strong acids like hydrofluoric acid (HF).

Fmoc-Strategy: This strategy employs the base-labile Fmoc group for Nα-protection. The side-chain protecting groups are acid-labile and are removed along with the cleavage of the peptide from the resin using a milder acid, such as trifluoroacetic acid (TFA). nih.gov

For the synthesis of this compound, the serine residue would first be anchored to the resin. Its side-chain hydroxyl group is typically protected, for example, as a tert-butyl ether in the Fmoc strategy. The methionine residue, with its N-terminus protected by either Boc or Fmoc, would then be coupled. The thioether side chain of methionine is susceptible to oxidation, which is a potential side reaction during synthesis and cleavage. peptide.com

Table 1: Comparison of SPPS Strategies for this compound Synthesis

| Feature | Boc-Strategy | Fmoc-Strategy |

|---|---|---|

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., piperidine) |

| Resin Linkage | Acid-labile (e.g., Merrifield resin) | Acid-labile (e.g., Wang resin) |

| Final Cleavage | Strong acid (e.g., HF) | Mild acid (e.g., TFA) |

| Side-Chain Protection (Ser) | Benzyl (B1604629) ether | tert-Butyl ether |

| Side-Chain Protection (Met) | Often unprotected, risk of oxidation | Often unprotected, risk of oxidation |

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis involves carrying out the reactions in a solvent system where all reactants are dissolved. ekb.egspringernature.com This classical approach is still valuable, especially for the large-scale synthesis of short peptides. springernature.com The synthesis can be performed through either a stepwise or a fragment condensation approach.

In the stepwise approach for this compound, protected methionine would be coupled to protected serine. In the fragment condensation approach, smaller peptide fragments are synthesized and then coupled together. For a dipeptide like this compound, this would be equivalent to the stepwise approach.

A crucial aspect of solution-phase synthesis is the activation of the carboxyl group of the incoming amino acid to facilitate the formation of the peptide bond. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to reduce side reactions and racemization. nih.gov

The general steps for a solution-phase synthesis of this compound would be:

Protection of the amino group of methionine (e.g., with Boc) and the carboxyl group of serine (e.g., as a benzyl ester). The serine side-chain hydroxyl group would also be protected.

Activation of the carboxyl group of the protected methionine.

Coupling of the activated methionine with the protected serine.

Purification of the protected dipeptide.

Removal of all protecting groups to yield the final this compound dipeptide.

Enzymatic Synthesis of this compound and Related Peptides

Enzymatic peptide synthesis offers several advantages over chemical methods, including mild reaction conditions, high stereospecificity, and the avoidance of toxic reagents and extensive protecting group strategies. nih.gov Proteases, which naturally hydrolyze peptide bonds, can be used to catalyze the formation of these bonds under specific conditions, such as in the presence of organic co-solvents or by using activated amino acid esters. researchgate.net

Two enzymes that could potentially be used for the synthesis of this compound are papain and thermolysin.

Papain: This cysteine protease has been successfully used for the synthesis of various dipeptides. ekb.egnih.govCurrent time information in Lane County, US. It exhibits broad substrate specificity. The synthesis is typically carried out in a kinetically controlled manner, using an N-protected amino acid ester (e.g., Z-Met-OMe) as the acyl donor and a free amino acid (serine) as the nucleophile. ekb.egCurrent time information in Lane County, US.

Thermolysin: This metalloproteinase from Bacillus thermoproteolyticus catalyzes the formation of peptide bonds, particularly where the amino acid contributing the carboxyl group is hydrophobic. springernature.comsb-peptide.com Methionine is a hydrophobic amino acid, making it a potential substrate for thermolysin-catalyzed coupling with serine. sb-peptide.com

While the enzymatic synthesis of the specific this compound dipeptide is not extensively documented in the literature, the general principles of using proteases for dipeptide synthesis are well-established and could be applied. researchgate.net The yield and efficiency of the enzymatic synthesis would depend on various factors, including the choice of enzyme, reaction pH, temperature, and the nature of the substrates. nih.gov

Table 2: Potential Enzymatic Synthesis of this compound

| Enzyme | Enzyme Class | Acyl Donor Example | Nucleophile | Potential for this compound Synthesis |

|---|---|---|---|---|

| Papain | Cysteine Protease | N-Z-Met-OMe | L-Serine | High, due to broad substrate specificity. |

| Thermolysin | Metalloproteinase | N-Z-Met | L-Serine | Moderate to High, as it prefers hydrophobic residues like Met at the P1' position. |

Design and Preparation of this compound Analogues and Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.netresearchgate.net The design of this compound analogues can involve modifications to the peptide backbone or the amino acid side chains.

Modifications of the Peptide Backbone in this compound Analogues

Modifying the peptide backbone can significantly impact the conformational properties and proteolytic stability of the peptide. A common modification is N-methylation , where a methyl group is introduced to the nitrogen atom of the peptide bond. nih.govaralezbio.comresearchgate.net N-methylation can increase resistance to proteases and improve membrane permeability. aralezbio.comresearchgate.net In a this compound analogue, either the nitrogen of the serine residue or the peptide bond between methionine and serine could be methylated.

Another approach is the introduction of non-natural amino acids or the use of peptide bond isosteres to alter the peptide's structure and properties.

Side Chain Modifications of Methionine and Serine Residues in this compound

The side chains of methionine and serine offer various possibilities for modification to create this compound analogues.

Methionine Side Chain: The thioether group in methionine can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the polarity and biological activity of the peptide. It is also possible to replace the sulfur atom with other atoms or to introduce different alkyl groups.

Serine Side Chain: The hydroxyl group of serine can be a site for glycosylation, phosphorylation, or esterification. These modifications can influence the solubility, stability, and biological interactions of the peptide.

Cyclization is another powerful strategy to create constrained peptidomimetics with enhanced stability and receptor selectivity. sb-peptide.comresearchgate.netnih.gov For a dipeptide like this compound, cyclization could be achieved through a side-chain to side-chain linkage, although this would require the introduction of other reactive functional groups or the use of a linker. Head-to-tail cyclization is also a possibility, forming a cyclic dipeptide. sb-peptide.com

Table 3: Examples of Potential Modifications for this compound Analogues

| Modification Type | Specific Modification | Potential Effect |

|---|---|---|

| Backbone Modification | N-methylation of the peptide bond | Increased proteolytic stability, altered conformation |

| Methionine Side Chain | Oxidation to sulfoxide | Increased polarity |

| Serine Side Chain | O-glycosylation | Increased solubility and stability |

Conformational Constraint Strategies for this compound Derivatives, including Cyclic Analogues

Conformational constraint is a crucial strategy in peptide chemistry to enhance biological activity, selectivity, and metabolic stability by reducing the flexibility of the peptide backbone and side chains. For the dipeptide this compound, various strategies can be employed to introduce conformational rigidity, primarily through the synthesis of cyclic analogues. These strategies leverage the functional groups present in the methionine and serine residues—the thioether of methionine and the hydroxyl group of serine—as well as the N- and C-termini of the dipeptide.

Cyclization is a common method to constrain peptide conformations. researchgate.net The main approaches to cyclize the this compound dipeptide include head-to-tail cyclization, side-chain-to-side-chain cyclization, and the formation of various heterocyclic scaffolds.

Head-to-Tail Cyclization:

This strategy involves forming an amide bond between the N-terminal amine of methionine and the C-terminal carboxyl group of serine. This results in a cyclic dipeptide, a diketopiperazine. The synthesis is typically carried out in solution at low concentrations to favor intramolecular cyclization over intermolecular polymerization. peptide.com The resulting cyclic structure significantly restricts the rotational freedom of the peptide backbone.

Side-Chain-to-Side-Chain Cyclization:

This approach involves linking the side chains of methionine and serine. Given the chemical nature of the side chains—a thioether for methionine and a hydroxyl group for serine—direct linkage is not straightforward. However, derivatization of the side chains can facilitate cyclization. For instance, the methionine side chain can be alkylated to form a sulfonium (B1226848) salt, which can then react with a nucleophile. researchgate.net While direct reaction with the serine hydroxyl group is challenging, it could potentially be achieved under specific conditions or by activating the hydroxyl group.

A more common approach for side-chain cyclization involves replacing the natural amino acids with non-natural analogues that contain more reactive functionalities. However, sticking to the this compound core, a more plausible strategy involves the use of a chemical linker that can react with both side chains. For example, a bifunctional linker could be used to bridge the sulfur atom of methionine and the oxygen atom of serine, although this would introduce a larger ring system and additional atoms.

Cyclization Involving the Peptide Backbone and a Side Chain:

It is also possible to form a cyclic structure by linking a terminus to a side chain. For example, the N-terminus of methionine could be linked to the serine side chain, or the C-terminus of serine could be linked to the methionine side chain. The latter is more chemically feasible, for instance, by activating the C-terminal carboxyl group to react with the methionine sulfur, although this is not a standard cyclization method.

Methionine-Specific Cyclization Strategies:

The thioether side chain of methionine offers unique opportunities for inducing conformational constraints. One notable reaction is the bis-alkylation of methionine, which can be used to form a cyclic structure by reacting with a dihaloalkane linker. researchgate.net This strategy creates a stapled peptide where the methionine side chain is locked into a specific conformation. While typically used in larger peptides to stabilize helical structures, the principle can be adapted to constrain a this compound dipeptide derivative.

Another potential side reaction involving methionine that can lead to a cyclic structure is the formation of a homoserine lactone. peptide.com This can occur under acidic conditions where the thioether of a C-terminal methionine is alkylated, leading to cyclization. peptide.com While often considered an undesirable side reaction in peptide synthesis, it could be intentionally exploited to create a cyclic analogue of a this compound peptide where the methionine is converted to homoserine.

Research Findings on Constrained Analogues:

While specific research focused solely on cyclic this compound dipeptides is limited in publicly available literature, extensive studies on conformationally constrained dipeptides and larger peptides provide insights into the expected outcomes. The primary goal of these strategies is to restrict the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, thereby stabilizing specific secondary structures like β-turns or extended conformations. nih.gov

Molecular dynamics simulations and spectroscopic techniques like NMR are crucial tools to analyze the conformational preferences of these cyclic analogues. nih.gov For instance, the formation of a diketopiperazine from this compound would rigidly fix the backbone, and the side chains would be forced into specific orientations relative to the cyclic core.

The biological activity of such constrained analogues is often significantly altered compared to their linear counterparts. Enhanced receptor binding affinity and increased resistance to enzymatic degradation are common benefits of peptide cyclization. nih.gov

Below is a table summarizing potential cyclization strategies for this compound and their expected conformational effects.

| Cyclization Strategy | Linkage Type | Ring Size (atoms) | Key Reactants/Conditions | Expected Conformational Constraint |

| Head-to-Tail | Amide Bond | 6 | Carbodiimide coupling agents, high dilution | Rigid planar ring, restricts φ and ψ angles significantly |

| Side-Chain Stapling | Thioether Alkylation | Variable | Dihaloalkane linker, mild alkylating conditions | Constrains methionine side-chain rotamers |

| Homoserine Lactone | Ester Bond | 5 | Acidic conditions, presence of alkylating agents | C-terminal cyclization, converts Met to homoserine |

Below is a data table with hypothetical research findings on the conformational analysis of a linear versus a cyclic this compound analogue.

| Compound | Dominant Conformation in Solution | Key NOE Contacts | Dihedral Angles (φ, ψ) |

| Linear this compound | Extended and random coil | Sequential Hα-HN | Broad range of φ and ψ angles |

| Cyclic this compound (Diketopiperazine) | Rigid boat-like conformation | Cross-ring Hα-Hα | Fixed φ ≈ -30°, ψ ≈ -60° and φ ≈ 50°, ψ ≈ 40° |

Biological Roles and Mechanisms of Action of Met Ser

Metabolic Pathways Involving Met-Ser Turnover

Dipeptides like this compound are integral to the dynamic processes of protein degradation and catabolism within living organisms. nih.gov Their turnover involves specific enzymatic actions that break down the peptide bond, releasing the individual amino acid constituents for subsequent metabolic utilization.

Enzymatic hydrolysis is a fundamental biotechnological process that fragments proteins and peptides into smaller peptides and individual amino acids through the action of specific enzymes. nih.govmdpi.com This process is characterized by improved reaction rates and is typically performed under mild temperature and pH conditions. nih.gov

For dipeptides containing a serine residue at the C-terminus, such as this compound, efficient hydrolysis can occur in the presence of divalent metal ions, notably zinc (ZnCl2), at a neutral pH of 7.0. This rapid hydrolysis is attributed to an autocatalytic mechanism involving the hydroxyl group of the serine residue, which is further accelerated by the metal ion. researchgate.net While general enzymatic hydrolysis of peptide bonds is well-established, specific details regarding the enzymes directly responsible for this compound cleavage are less extensively documented in the available literature. However, the principle of dipeptide hydrolysis to yield free amino acids is broadly applicable. nih.gov

The amino acids methionine and serine, derived from the turnover of this compound, are critical participants in interconnected metabolic pathways, particularly one-carbon metabolism. Serine serves as a key donor of one-carbon units to the tetrahydrofolate (THF) cycle, which is essential for processes such as nucleotide synthesis and the production of NADPH. nih.gov

Methionine, an essential amino acid, is central to the methionine cycle, which supplies methyl units for a wide array of cellular reactions, including the methylation of proteins, DNA, RNA, and lipids. These methylation events are crucial for modulating the biological functions of these macromolecules. S-adenosylmethionine (SAM), the primary methyl donor in these reactions, is synthesized directly from methionine. nih.gov In conditions of methionine starvation, serine can contribute one-carbon units to facilitate the recycling of homocysteine back to methionine, thereby sustaining the methionine cycle. nih.gov Furthermore, in animals, cysteine, another sulfur-containing amino acid, is synthesized through a pathway involving methionine-derived homocysteine and serine. medchemexpress.com

Functional Activity of this compound as a Bioactive Molecule

Beyond serving as a source of its constituent amino acids, this compound and peptides containing it have demonstrated specific bioactive properties.

The dipeptide Methionylserine (H-MET-SER-OH) has been shown to interact with and be translocated via the intestinal di/tri-peptide transporter 1 (hPEPT1). This binding and transport occur with a reported Michaelis constant (Km) value of 0.2 mM. asm.org This interaction highlights a direct mechanism by which this compound can be absorbed and utilized by cells.

Other dipeptide binding proteins, such as DppA (periplasmic dipeptide binding protein of dipeptide permease) found in bacteria, exhibit broad substrate binding specificity for various dipeptides. These interactions typically involve the anchoring of the N and C termini of the dipeptides through ion-pair interactions, supplemented by hydrophobic interactions. scirp.org While these examples pertain to other dipeptides or bacterial systems, they illustrate the general principles of dipeptide recognition and transport by specific binding proteins.

This compound has been observed to exert modulatory effects on cellular signaling pathways. Specifically, Methionylserine has been found to inhibit the activity of the Angiotensin-converting Enzyme (ACE). asm.org ACE is a crucial enzyme in the renin-angiotensin system, which plays a significant role in regulating blood pressure and fluid balance. Its inhibition by this compound suggests a potential involvement in cardiovascular regulation.

Furthermore, studies on dimeric dipeptide mimetics containing this compound sequences have revealed their ability to activate specific intracellular signaling cascades. For instance, bis-(N-monosuccinyl-L-methionyl-L-serine) heptamethylenediamide (GSB-214), a dimeric mimetic of brain-derived neurotrophic factor (BDNF) loop 1, has been shown to activate the AKT kinase pathway. nih.gov This indicates that this compound, particularly within a larger peptide context, can influence key cellular signaling pathways involved in cell survival and proliferation. Other dipeptides have also been reported to modulate signaling, such as muramyl dipeptide enhancing osteoblast differentiation via MAPK pathways. asm.org

Peptides containing the this compound sequence have demonstrated neurotrophic properties, particularly in the context of mimetics of neurotrophic factors. A dimeric dipeptide mimetic of BDNF loop 1, specifically bis-(N-monosuccinyl-L-methionyl-L-serine) heptamethylenediamide (GSB-214), has exhibited neuroprotective activity. In in vitro studies using immortalized hippocampal HT-22 cells under oxidative stress conditions, GSB-214 showed neuroprotective effects in concentrations ranging from 10-5 to 10-8 M. researchgate.netresearchgate.netgoogle.com

Moreover, GSB-214 has been shown to significantly reduce infarct volumes in an experimental model of ischemic stroke. nih.gov This neuroprotective effect is associated with the activation of specific neurotrophic tyrosine kinase receptors, such as TrkA or TrkB, and subsequent activation of downstream signaling pathways like the AKT kinase pathway. nih.gov The synthesis of these neurotrophin mimetics, which include Boc-Met-Ser-N2H3, further underscores the importance of the this compound sequence in conferring neurotrophic and differentiation-inducing activities. These findings suggest that this compound containing peptides can contribute to neuronal survival and recovery in conditions of neurological insult.

Advanced Analytical Methodologies for L Methionyl L Serine Research

Chromatographic Techniques for Met-Ser Analysis

Chromatography is fundamental to the analysis of this compound, enabling its separation from complex mixtures, assessment of its purity, and quantification. The choice of technique depends on the specific analytical goal, whether it is evaluating the integrity of a synthesized peptide or identifying its breakdown products in a biological matrix.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and quantifying this compound. creative-proteomics.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis due to its high resolution and reproducibility. mtoz-biolabs.com In RP-HPLC, this compound is separated based on its hydrophobicity. nih.gov

The process involves injecting the sample into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then pumped through the column. phenomenex.com A shallow gradient, where the concentration of the organic solvent is gradually increased, is often employed to elute the peptide. phenomenex.com Purity is determined by analyzing the resulting chromatogram; a pure sample of this compound will ideally show a single, sharp peak. creative-proteomics.com Impurities, such as unreacted amino acids (methionine, serine), by-products from synthesis, or degradation products, will appear as separate peaks.

Quantification is achieved by comparing the peak area of the this compound sample to a calibration curve generated from standards of known concentrations. mtoz-biolabs.com Detection is typically performed using a UV detector, as the peptide bond absorbs light strongly in the 210–220 nm range. creative-proteomics.comnih.gov

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale/Significance for this compound Analysis |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | The C18 stationary phase provides effective hydrophobic interaction for retaining and separating the moderately polar this compound dipeptide from potential impurities. creative-proteomics.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization in subsequent MS analysis and helps to achieve sharp peak shapes. |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier used to elute peptides from the reversed-phase column. phenomenex.com |

| Gradient | Shallow linear gradient (e.g., 5% to 60% B over 30 min) | A gradual increase in organic solvent concentration allows for optimal resolution between this compound and closely related impurities. phenomenex.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. |

| Detection | UV at 220 nm | The peptide bond exhibits strong absorbance at this wavelength, providing sensitive detection for quantification. creative-proteomics.com |

| Column Temp. | 25-30 °C | Maintaining a consistent temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the small, volatile breakdown products of this compound, particularly in metabolomic studies. nih.govnih.gov Since amino acids and their small peptide fragments are generally non-volatile, a chemical derivatization step is required to increase their volatility for GC analysis. nih.govnih.gov A common method is trimethylsilylation, which converts the polar carboxyl, amino, and hydroxyl groups into their more volatile trimethylsilyl (TMS) esters and ethers. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. nih.gov By comparing these mass spectra to established libraries, the individual breakdown products of this compound, such as serine, methionine, and other related metabolites, can be identified. science.govmdpi.com This approach is highly effective for tracing the metabolic pathways involving this compound. nih.gov

Mass Spectrometry (MS) for this compound Identification and Elucidation

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing precise mass information and enabling sequence confirmation. It is often coupled with a chromatographic separation technique like LC to analyze complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for confirming the amino acid sequence and identifying post-translational modifications of peptides like this compound. creative-proteomics.com In this technique, the dipeptide is first separated by LC and then introduced into the mass spectrometer. creative-proteomics.com

The process involves two stages of mass analysis. In the first stage (MS1), the intact this compound molecule is ionized (e.g., via electrospray ionization - ESI) and isolated based on its mass-to-charge (m/z) ratio. cancer.gov This isolated ion, known as the precursor ion, is then passed into a collision cell, where it is fragmented by colliding with an inert gas. In the second stage (MS2), the resulting fragment ions are analyzed. creative-proteomics.com

For peptides, fragmentation predictably occurs along the peptide backbone, creating specific ion series, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). creative-proteomics.com By analyzing the mass differences between the peaks in the MS2 spectrum, the amino acid sequence can be deduced. For this compound, the fragmentation would yield characteristic b₁ and y₁ ions corresponding to the individual amino acid residues, confirming the sequence as Methionine-Serine.

Table 2: Theoretical Monoisotopic Masses of Precursor and Fragment Ions for this compound

| Ion Type | Sequence | Chemical Formula | Theoretical m/z |

|---|---|---|---|

| [M+H]⁺ | This compound | C₈H₁₇N₂O₄S⁺ | 237.0907 |

| b₁ | Met | C₅H₁₀NO₂S⁺ | 132.0427 |

| y₁ | Ser | C₃H₈NO₃⁺ | 106.0448 |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). the-ltg.org This precision allows for the unambiguous determination of the elemental formula of this compound. Unlike nominal mass spectrometry, which measures integer masses, HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions (isobars).

The high mass accuracy of HRMS is crucial for confirming the identity of synthesized this compound and for identifying unknown metabolites or impurities with a high degree of confidence. sannova.net By comparing the experimentally measured accurate mass with the theoretical mass calculated from its chemical formula (C₈H₁₆N₂O₄S), the identity of this compound can be unequivocally confirmed. This capability reduces ambiguity and provides more robust data compared to lower-resolution techniques. resolian.com

Spectroscopic Methods for Structural and Conformational Insights into this compound

Spectroscopic techniques are employed to investigate the structural and conformational properties of this compound. These methods provide information about the chemical bonds, functional groups, and the three-dimensional arrangement of the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. acs.org The technique measures the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. Specific functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint. For this compound, the FTIR spectrum would display characteristic absorption bands for the N-H bonds of the amine group, the C=O of the carboxylic acid and amide (peptide) bond, and the O-H of the serine side chain and the carboxylic acid. ias.ac.inijtrd.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed three-dimensional structure and conformation of this compound in solution. uzh.ch 1D NMR (¹H and ¹³C) provides information about the chemical environment of each atom, while 2D NMR techniques (like COSY and NOESY) can reveal through-bond and through-space connectivities between atoms, respectively. This allows for the complete assignment of all proton and carbon signals and provides insights into the peptide's preferred conformation and the spatial relationship between the methionine and serine residues. uzh.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. rsc.org For a dipeptide like this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are employed to assign the chemical shifts of each proton and carbon atom, providing a detailed map of the molecule's covalent structure and insights into its local electronic environment. sc.edu

The chemical shift of a nucleus is highly sensitive to its environment, including the effects of adjacent atoms and the formation of the peptide bond. chemistrysteps.com When Methionine and Serine form the dipeptide this compound, the chemical shifts of the α-protons (Hα), α-carbons (Cα), and the atoms of the carboxyl and amino groups involved in the peptide linkage are altered compared to their values in the free amino acids. pdx.edu For instance, the α-proton of the N-terminal residue (Methionine) is typically shifted downfield, while the C-terminal residue's α-proton (Serine) may experience a different shift.

Two-dimensional NMR experiments are crucial for unambiguously assigning these resonances. Correlation Spectroscopy (COSY) reveals scalar couplings between protons on adjacent carbons, helping to trace the connectivity within each amino acid residue. pdx.edu Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with their directly attached carbons, allowing for the assignment of carbon resonances. mdpi.com More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range couplings (2-3 bonds), which helps to confirm the peptide sequence and study the conformation around the peptide bond. sc.edu

| Atom | Residue | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| N-H | Methionine | ~8.0-8.5 | N/A |

| Cα-H | Methionine | ~4.2-4.6 | ~53-55 |

| Cβ-H₂ | Methionine | ~2.0-2.2 | ~30-32 |

| Cγ-H₂ | Methionine | ~2.5-2.7 | ~31-33 |

| S-CH₃ | Methionine | ~2.1 | ~15-17 |

| C=O | Methionine | N/A | ~172-174 |

| N-H | Serine | ~8.0-8.5 | N/A |

| Cα-H | Serine | ~4.3-4.7 | ~56-58 |

| Cβ-H₂ | Serine | ~3.8-4.0 | ~61-63 |

| C=O (COOH) | Serine | N/A | ~173-175 |

This table presents estimated chemical shifts for L-Methionyl-L-Serine in an aqueous solvent (D₂O) at neutral pH. Values are derived from typical dipeptide shifts and data for individual L-Methionine hmdb.cabmrb.io and L-Serine. bmrb.io Actual experimental values may vary based on solvent, pH, and temperature.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound within Peptides

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org In peptide and protein chemistry, CD is an invaluable tool for rapidly assessing the secondary structure content. sandiego.edumtoz-biolabs.com The analysis is typically performed in the far-UV region (190-250 nm), where the peptide bond is the principal chromophore. researchgate.net

Different types of secondary structures, such as α-helices, β-sheets, and random coils, give rise to distinct CD spectra. researchgate.net

α-Helix: Characterized by a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. subr.edu

β-Sheet: Typically shows a negative band around 216-218 nm and a positive band near 195-200 nm. subr.edu

Random Coil: An unordered structure that is characterized by a strong negative band near 198 nm and very low ellipticity above 210 nm. researchgate.net

For a small dipeptide like this compound, which lacks the necessary length and intramolecular hydrogen bonding to form stable secondary structures like helices or sheets in solution, the CD spectrum is expected to be characteristic of a random coil or disordered conformation. researchgate.net The spectrum would be dominated by the contributions from the peptide bond and the chiral α-carbons, reflecting a high degree of conformational flexibility. It is also important to note that the side chain of Methionine, which contains a sulfur atom, can contribute to the CD spectrum in the amide region, potentially causing interference in the analysis of secondary structure in larger peptides containing this residue. nih.gov

The expected CD spectral features for this compound, assuming a random coil conformation, are summarized below.

| Conformation | Wavelength (nm) | Characteristic Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| Random Coil | ~198 | Strong Negative |

| Random Coil | >210 | Near Zero |

This table shows the representative CD spectral characteristics for a peptide in a random coil conformation, which is the expected state for the L-Methionyl-L-Serine dipeptide in aqueous solution.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis of this compound

Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical technique that identifies functional groups and elucidates the secondary structure of peptides by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govnih.gov A typical protein or peptide IR spectrum contains several characteristic amide bands that arise from vibrations of the peptide backbone. researchgate.net

The most informative bands for structural analysis of peptides like this compound are:

Amide I band (1600–1700 cm⁻¹): This band originates primarily from the C=O stretching vibration of the peptide backbone. nih.govresearchgate.net Its frequency is highly sensitive to the peptide's secondary structure. For example, α-helices typically absorb around 1650-1658 cm⁻¹, β-sheets around 1620-1640 cm⁻¹, and random coils around 1640-1650 cm⁻¹. acs.org

Amide II band (1500–1600 cm⁻¹): This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.govresearchgate.net It is also sensitive to conformation and is often used to monitor hydrogen-deuterium exchange. nih.gov

In addition to the backbone vibrations, the FTIR spectrum of this compound will display bands corresponding to the vibrations of its specific functional groups, including those from the Methionine and Serine side chains (C-H, S-CH₃, C-O, O-H) and the terminal amino (NH₃⁺) and carboxylate (COO⁻) groups. nih.govresearchgate.net For a small dipeptide like this compound in a solid state or concentrated solution, intermolecular hydrogen bonding will significantly influence the positions of the N-H, O-H, and C=O stretching bands. In a disordered state, such as in a dilute solution, these bands would be broader compared to those in a well-defined secondary structure.

The following table summarizes the expected key vibrational frequencies for the functional groups present in L-Methionyl-L-Serine.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (NH₃⁺) / Amide (N-H) | ~3300-3000 |

| O-H Stretch | Carboxylic Acid / Serine Side Chain | ~3400-2500 (broad) |

| C-H Stretch | Alkyl Groups | ~2960-2850 |

| C=O Stretch (Amide I) | Peptide Bond | ~1640-1660 (Random Coil) |

| C=O Stretch | Carboxylic Acid (COO⁻) | ~1600-1550 (asymmetric) / ~1400 (symmetric) |

| N-H Bend (Amide II) | Peptide Bond | ~1550-1510 |

| C-O Stretch | Serine Side Chain | ~1050-1150 |

This table lists the general expected FTIR absorption regions for the key functional groups in L-Methionyl-L-Serine. Specific peak positions and shapes can vary with the physical state (solid/solution), solvent, pH, and intermolecular interactions.

Computational and Modeling Studies of Met Ser

Molecular Docking Simulations for Met-Ser-Ligand Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (ligand) to a second (receptor) when bound to each other to form a stable complex mdpi.complos.org. While specific molecular docking studies focusing solely on the this compound dipeptide as a ligand interacting with a defined receptor are not extensively documented, the principles and applications of this method are highly relevant for understanding its potential interactions.

Molecular docking is widely employed to suggest binding modes of protein inhibitors and to characterize various conformations and molecular interactions in terms of energy and binding affinities plos.orgbiorxiv.org. Amino acid residues such as methionine (Met) and serine (Ser) are frequently found to be critical in protein-ligand binding sites due to their unique side-chain properties. For instance, methionine's thioether group can participate in hydrophobic interactions and sometimes weak hydrogen bonds, while serine's hydroxyl group is a strong hydrogen bond donor and acceptor rsc.org. Studies on larger peptides containing Met and Ser residues have shown their involvement in specific interactions with target proteins. For example, in the context of protein-ligand complexes, Met and Ser residues can contribute significantly to van der Waals and electrostatic interactions, respectively plos.orgnih.govnih.gov. The computational analysis of protein-ligand interactions often involves assessing factors like molecular shape complementarity, electrostatic interactions, van der Waals forces, hydrogen bonding, and solvation effects to estimate binding affinity plos.org.

The application of molecular docking to dipeptides like this compound would involve predicting how this small peptide might bind to various biological targets, such as enzymes or receptors, by evaluating favorable binding poses and interaction energies. This could provide initial hypotheses for experimental validation regarding this compound's role as a potential modulator of biological processes or as a building block in larger peptide therapeutics.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of this compound

Molecular Dynamics (MD) simulations are powerful computational tools that simulate the motions and interactions of molecular systems over time, providing insights into their behavior and structural properties medchemexpress.com. For peptides, MD simulations are crucial for understanding their conformational stability, flexibility, and the transitions between different structural states aip.orgmpg.de.

While direct, isolated MD studies focusing exclusively on the conformational dynamics of the this compound dipeptide are not widely available in the search results, insights can be drawn from studies on larger peptides containing the this compound sequence. For instance, a molecular dynamics simulation study on a nonapeptide with the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV) revealed specific conformational characteristics. This study noted the presence of a bend formed at the Met-6 residue, which correlated with a low temperature coefficient value for Ser-7, suggesting a stable local conformation involving the this compound segment within the larger peptide niscpr.res.in. Another study involving a decapeptide containing a Ser-Met sequence (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly) utilized restrained molecular dynamics simulations for conformational analysis, highlighting the flexibility and motion of side chains within the cyclic peptide nih.gov.

Quantum Chemical Calculations on the Electronic Structure of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for investigating the electronic structure and properties of molecules at an atomic and subatomic level arxiv.orgoup.commdpi.com. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity.

A significant finding directly related to this compound is the calculated Homo-Lumo (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap. For the this compound dipeptide, the HOMO-LUMO gap was determined to be 5.290 eV researchgate.net. This energy gap is a crucial indicator of a molecule's chemical reactivity and optical properties, as it reflects the energy required to excite an electron from the highest occupied orbital to the lowest unoccupied one. A smaller gap generally suggests higher reactivity. The predicted HOMO-LUMO gap value for this compound indicates the potential for charge transfer interactions within the molecule, which can influence its biological activity researchgate.net.

DFT methods are commonly used to optimize molecular geometries and calculate electronic descriptors such as Mulliken charges, which describe the distribution of electron density within a molecule nih.govnih.govacs.org. While a study on tyrosine and methionine dipeptides specifically reported Mulliken charge distributions for methionine and its radical/cation radical forms, these computational approaches are directly applicable to this compound to understand the electronic environment of its constituent atoms nih.gov. Such calculations can reveal insights into the polarity of the peptide bond, the electron-donating or -withdrawing nature of the side chains, and potential sites for nucleophilic or electrophilic attack, all of which are fundamental to understanding its chemical behavior and interactions.

Bioinformatics Analysis of this compound Motifs in Proteomic Datasets

Bioinformatics analysis involves the computational processing and interpretation of large biological datasets, including proteomic data, to identify patterns, motifs, and functional insights nih.gov. In proteomics, sequence motifs are distinctive amino acid patterns that are recurrently observed in multiple proteins and are often associated with specific biological functions or structures wikipedia.orgcreative-proteomics.com.

While a dedicated bioinformatics analysis specifically identifying "this compound motifs" as a primary focus in proteomic datasets is not prominently featured in the search results, the individual amino acids, methionine and serine, are frequently analyzed in the context of protein sequence motifs and post-translational modifications. For instance, methionine residues are well-known cleavage sites for certain proteases, such as cyanogen (B1215507) bromide, which specifically hydrolyzes peptide bonds at the C-terminus of methionine residues researchgate.net. Serine residues are commonly involved in phosphorylation, a crucial post-translational modification that regulates protein activity and signaling pathways.

Bioinformatics tools are used to predict cleavage sites in amino acid sequences and to analyze protein degradation biorxiv.orgoup.comvcu.edu. The presence and frequency of specific dipeptide sequences like this compound within proteomes can be analyzed to infer potential functional roles, such as being part of a recognition motif for an enzyme or a structural element. For example, small amino acids like alanine (B10760859) and serine have been identified as important for the cyclization sites of cyclic peptides, which could imply structural roles for this compound in certain peptide architectures mdpi.com. Proteomics data analysis often involves identifying proteins, quantifying their abundances, and performing exploratory analyses to study variance and grouping, which can then lead to differential expression and pathway analyses researchgate.net. The identification of this compound within such analyses could point towards its involvement in specific biological processes or pathways.

Experimental Models for Met Ser Research

In Vitro Cellular Models for Functional Studies of Met-Sernih.govnih.gov

In vitro models are foundational for dissecting the direct cellular and molecular interactions of Met-Ser. nih.gov They provide a controlled environment to study its bioactivity and metabolism, free from the systemic complexities of a whole organism. nih.gov

Mammalian cell lines are indispensable tools for initial screenings of the biological effects of this compound. sigmaaldrich.comnih.gov Researchers can utilize a diverse panel of cell lines, representing various tissues, to determine the specific cellular responses to the dipeptide. researchgate.net Bioactivity can be assessed through functional assays that measure parameters like cell proliferation, migration, or the expression of specific genes and proteins. cellculturecompany.com

Cytotoxicity, a critical parameter, is often evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, which measures the metabolic activity of living cells as an indicator of cell viability. researchgate.net Cell lines such as HeLa (cervical cancer) and Vero (kidney epithelial) are commonly employed for general cytotoxicity screening. nih.gov For more targeted investigations, cell lines relevant to specific biological systems, such as hepatocytes (e.g., HepG2) for liver metabolism or neuronal cells (e.g., SH-SY5Y) for neuroactivity, would be selected. researchgate.netnih.gov

Table 1: Representative Mammalian Cell Lines for this compound Studies This table is interactive. Click on the headers to sort.

| Cell Line | Origin/Type | Potential Application for this compound Research |

|---|---|---|

| HepG2 | Human Liver Hepatocellular Carcinoma | Study of hepatic metabolism and cytotoxicity. nih.gov |

| Caco-2 | Human Colorectal Adenocarcinoma | Model for intestinal absorption and transport. nih.gov |

| SH-SY5Y | Human Neuroblastoma | Assessment of neuroprotective or neurotoxic effects. researchgate.net |

| C2C12 | Mouse Myoblast | Investigation of effects on muscle cell metabolism and differentiation. nih.gov |

| HEK293 | Human Embryonic Kidney | General protein expression and signaling pathway analysis. nih.gov |

| HaCaT | Human Keratinocyte | Study of effects on skin cells and wound healing processes. nih.gov |

Cell-free systems offer a powerful platform for studying the enzymatic breakdown and transformation of this compound without the interference of cellular structures or competing metabolic pathways. nih.govacs.org These systems typically consist of either crude cell lysates, which contain a broad spectrum of cellular enzymes, or purified enzyme systems, where specific enzymes suspected of metabolizing this compound are combined in a controlled environment. nih.gov

The use of cell-free systems allows for the precise identification of enzymes responsible for cleaving the peptide bond between methionine and serine and any subsequent modifications. mpg.de It facilitates the study of metabolic bottlenecks and the engineering of novel biochemical pathways. acs.org One well-known defined system is the PURE (Protein Synthesis Using Recombinant Elements) system, which, although primarily for protein synthesis, exemplifies the principle of using known components to study biological processes in vitro. synbiobeta.com This approach enables researchers to understand the fundamental biochemistry of this compound metabolism, including cofactor requirements and reaction kinetics. nih.gov

Table 2: Comparison of Cell-Free Systems for this compound Metabolic Studies This table is interactive. Click on the headers to sort.

| System Type | Description | Advantages for this compound Research | Disadvantages |

|---|---|---|---|

| Crude Cell Lysates | Contains the complete enzymatic content of a cell (e.g., from E. coli or yeast). nih.gov | Provides a more comprehensive view of potential metabolic pathways. | Complex mixture can make it difficult to identify specific enzymes. |

| Purified Enzyme Systems | Reconstituted pathways using individually purified enzymes. nih.gov | Allows for precise control and identification of specific enzymes and reaction kinetics. nih.gov | Requires prior knowledge of the potential enzymes involved. |

In Vivo Animal Models for Systemic Effects of Met-Sernih.govmdpi.com

To understand how this compound affects a whole organism, researchers turn to in vivo animal models. nih.gov Rodent models, such as mice and rats, are the most commonly used for investigating the systemic fate and potential therapeutic or pathological effects of dipeptides. nih.govmdpi.com

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound within a living system. To trace the dipeptide's journey through the body, it is often chemically labeled, for instance, with stable or radioactive isotopes. Following administration to an animal model, blood, urine, feces, and various tissues are collected at different time points to measure the concentration of the labeled compound and its metabolites. nih.gov

This approach allows for the determination of key PK parameters such as bioavailability, half-life (t1/2), maximum concentration (Tmax), and volume of distribution. nih.gov Such studies reveal how quickly this compound is absorbed, which tissues it accumulates in, how it is metabolized by the liver and other organs, and the routes by which it is eliminated from the body.

Table 3: Key Pharmacokinetic Parameters Investigated in Animal Models This table is interactive. Click on the headers to sort.

| Parameter | Description | Relevance to this compound Research |

|---|---|---|

| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Indicates how effectively this compound is absorbed. |

| Half-life (t1/2) | The time required for the concentration of the compound in the body to be reduced by half. nih.gov | Determines the duration of action and potential dosing frequency. |

| Tmax | The time at which the maximum plasma concentration is observed. nih.gov | Shows how quickly this compound is absorbed into the bloodstream. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of this compound distribution into tissues versus plasma. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Measures the efficiency of this compound elimination from the body. |

Animal models of specific diseases are critical for investigating whether this compound has a direct role in pathogenesis or if it possesses therapeutic potential. nih.gov The choice of model depends on the hypothesized function of the dipeptide. For example, given that methionine and serine are involved in numerous metabolic and neurological processes, relevant disease models might include those for metabolic syndrome, neuroinflammation, or specific types of cancer. mdpi.comnih.gov

In a model of metabolic syndrome, often induced in rats by a high-fat, high-carbohydrate diet, researchers could investigate if this compound administration alters key markers like blood glucose, cholesterol, or inflammatory cytokines. mdpi.com Similarly, in models of neuroinflammation induced by agents like lipopolysaccharide (LPS), the potential anti-inflammatory or neuroprotective effects of this compound could be assessed. nih.gov These models allow for the study of disease mechanisms in a complex biological system that cannot be replicated in vitro. nih.govplos.org

Table 4: Potential Animal Disease Models for this compound Research This table is interactive. Click on the headers to sort.

| Disease Model | Animal Species | Rationale for this compound Investigation | Key Outcomes to Measure |

|---|---|---|---|

| Metabolic Syndrome | Rat, Mouse | To investigate effects on glucose metabolism, lipid profiles, and inflammation. nih.govmdpi.com | Body weight, blood glucose, insulin (B600854) resistance, lipid levels, inflammatory markers. |

| Systemic Inflammation | Mouse | To assess potential anti-inflammatory or immunomodulatory properties. nih.gov | Serum and brain cytokine levels (e.g., IL-6, TNF-α), sickness behavior. nih.gov |

| Glioblastoma (GBM) | Mouse | To explore any role in cancer cell proliferation or as a delivery vehicle. acs.org | Tumor growth inhibition, survival rates, cell signaling pathways. acs.org |

| Wound Healing | Rat, Mouse | To determine if this compound can accelerate tissue repair and regeneration. mdpi.com | Wound closure percentage, histological analysis, expression of growth factors. |

Future Perspectives and Research Challenges for Met Ser

Elucidating Novel Biological Functions of the Met-Ser Dipeptide

A primary challenge and opportunity in this compound research lie in discovering its specific biological roles beyond simple protein catabolism. Dipeptides can exhibit unique physiological properties distinct from their constituent amino acids. nih.gov Research into other dipeptides has revealed a wide range of activities, including antioxidant, immunomodulatory, and blood pressure-lowering effects, providing a framework for investigating this compound. researchgate.net

Antioxidant Potential: Dipeptides containing amino acids such as methionine, tyrosine, and cysteine are known to possess potent antioxidant activity. nih.gov The sulfur-containing side chain of methionine in the this compound dipeptide is a key feature that suggests a capacity for scavenging free radicals and inhibiting lipid peroxidation. Future studies are needed to quantify this antioxidant potential and elucidate the specific mechanisms by which this compound may protect cells from oxidative stress.

Role in Disease Pathology and Signaling: Recent metabolomics studies have begun to highlight the potential involvement of this compound in complex diseases. For instance, a machine learning-based analysis of exosome-derived metabolites identified a pentapeptide, Pro-Asn-Gln-Met-Ser, as a potential biomarker for Systemic Lupus Erythematosus (SLE) and associated Lupus Nephritis (LN). nih.gov The study found that levels of this peptide were positively correlated with disease activity scores. nih.gov This finding strongly suggests that peptides containing the this compound sequence may play a role in the pathological progression of autoimmune diseases, warranting further investigation into their specific functions in immune modulation and signaling pathways.

| Potential Biological Function | Scientific Rationale / Evidence | Future Research Direction |

| Antioxidant Activity | The presence of a methionine residue, which contains a sulfur group known for radical scavenging properties. nih.gov | Quantify radical scavenging capacity; investigate the inhibition of lipid peroxidation; study effects on cellular oxidative stress models. |

| Metabolic Regulation | Identified as a metabolite in biological systems. nih.gov | Determine its role in specific metabolic pathways; investigate its influence on amino acid availability and utilization. mdpi.com |

| Cell Signaling | Potential involvement in signaling pathways, as suggested by studies on other dipeptides that activate pathways like JAK2-STAT5 and mTOR. nih.gov | Investigate the effect of this compound on key cellular signaling cascades related to cell growth and proliferation. |

| Immunomodulation | A peptide containing the this compound sequence has been correlated with disease activity in Systemic Lupus Erythematosus. nih.gov | Elucidate the specific role of this compound in immune cell function, cytokine production, and inflammatory responses. |

Development of this compound-Based Therapeutics and Diagnostics

The unique properties of this compound present opportunities for the development of novel therapeutics and diagnostic tools. The translation of basic research findings into clinical applications is a key future objective.

This compound in Diagnostics: The identification of a this compound-containing peptide as a highly accurate biomarker for SLE and LN provides a strong foundation for developing new diagnostic tests. nih.gov A diagnostic model using this peptide demonstrated excellent performance in distinguishing between healthy controls, SLE patients, and those with renal involvement. nih.gov

Table 2: this compound-Containing Peptide as a Diagnostic Biomarker for SLE

| Biomarker | Disease | Key Findings | Diagnostic Potential |

|---|---|---|---|

| Pro-Asn-Gln-Met-Ser | Systemic Lupus Erythematosus (SLE) & Lupus Nephritis (LN) | Exhibited an Area Under the Curve (AUC) of 0.998 for distinguishing SLE from healthy controls and 0.920 for distinguishing LN from non-renal SLE. nih.gov | High potential for a non-invasive blood test for SLE diagnosis and for monitoring renal involvement. nih.gov |

Future research will focus on validating this biomarker in larger patient cohorts and developing robust, high-throughput assays for its detection in clinical settings. Furthermore, exploring the presence of this compound as a biomarker in other inflammatory or metabolic diseases is a promising avenue.

This compound in Therapeutics: The development of this compound-based therapeutics is currently in a nascent stage but holds significant potential. Peptide-based drugs offer advantages such as high target specificity and potency, which often leads to fewer side effects. mdpi.com Based on its potential biological functions, therapeutic strategies could be envisioned:

Antioxidant Therapies: If its antioxidant properties are confirmed, this compound could be explored as a therapeutic agent for conditions associated with high oxidative stress, such as neurodegenerative diseases or chronic inflammation.

Immunomodulatory Agents: Given its potential link to autoimmunity, derivatives of this compound could be designed to modulate immune responses, potentially offering new treatments for diseases like SLE. nih.gov

Integration of Omics Data for Comprehensive this compound Pathway Mapping

Understanding the complete lifecycle of this compound within a biological system—from its synthesis to its degradation and functional interactions—requires a systems biology approach. The integration of multiple "omics" datasets (e.g., proteomics, metabolomics, transcriptomics) is essential for mapping the pathways involving this compound. metwarebio.comresearchgate.net This multi-omics strategy provides a more comprehensive and biologically relevant picture than any single omics approach alone. metwarebio.comelsevierpure.com

Metabolomics can directly identify and quantify this compound and related small molecules, providing a snapshot of the metabolic state. frontiersin.org

Proteomics can identify the enzymes responsible for the synthesis (e.g., peptidases working in reverse) and degradation (e.g., dipeptidases) of this compound.

Transcriptomics can measure the expression levels of the genes that code for these enzymes, offering insights into the regulation of the this compound pathway under different conditions.

By integrating these data layers, researchers can construct detailed pathway maps. For example, a change in the concentration of this compound (metabolomics) can be correlated with changes in the abundance of a specific peptidase (proteomics) and the expression of its corresponding gene (transcriptomics). This integrated analysis helps to confirm and clarify the functional relationships within the this compound metabolic network. researchgate.net Web-based platforms and bioinformatics tools are available to facilitate this type of joint pathway and network analysis. frontiersin.orgmetaboanalyst.canih.gov

Table 3: Conceptual Framework for Multi-Omics Integration in this compound Pathway Mapping

| Omics Layer | Data Provided | Contribution to Pathway Mapping |

|---|---|---|

| Metabolomics | Absolute or relative quantification of this compound, its precursors (Methionine, Serine), and downstream metabolites. | Identifies the presence and dynamics of the core compound in the pathway. |

| Proteomics | Identification and quantification of enzymes (e.g., dipeptidases, synthases) and transporters involved in this compound metabolism. | Links the metabolic changes to specific functional proteins. |

| Transcriptomics | Measurement of mRNA levels for the genes encoding the identified enzymes and transporters. | Reveals the regulatory control of the pathway at the gene expression level. |

| Integrated Analysis | Correlated changes across all three layers. | Constructs a comprehensive, high-confidence model of the this compound metabolic and signaling pathway. |

Methodological Advancements in this compound Characterization and Detection

Progress in understanding this compound is intrinsically linked to the analytical techniques used for its characterization and detection. The development of more sensitive, accurate, and high-throughput methods is a continuing research challenge.

Current and Emerging Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for the analysis of small molecules like dipeptides in complex biological samples. frontiersin.org It offers high sensitivity and specificity, enabling both the identification and quantification of this compound. Untargeted metabolomics approaches using LC-MS can broadly capture a wide range of metabolites, including this compound, to provide a global view of metabolic states. metwarebio.com

Future advancements will likely focus on:

Improving Sensitivity: Developing methods to detect this compound at even lower concentrations, which is crucial for early disease diagnosis and for studying subtle biological processes.

High-Throughput Analysis: Increasing the speed of sample analysis to allow for the screening of large clinical cohorts or for use in real-time metabolic monitoring.

Structural Elucidation: Utilizing techniques like high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of this compound and identify any modifications it may undergo in biological systems. metwarebio.com

Novel Sensing Platforms: Exploring the development of biosensors or novel chemical probes for the rapid and specific detection of this compound without the need for extensive sample preparation and complex instrumentation.

Table 4: Comparison of Key Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis | Limitations |

|---|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio and fragmentation patterns. frontiersin.org | High sensitivity and specificity; suitable for complex mixtures (e.g., plasma, urine); allows for quantification. | Requires specialized equipment; potential for matrix effects. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. metwarebio.com | Non-destructive; provides unambiguous structural confirmation; requires minimal sample preparation. | Lower sensitivity compared to MS; not ideal for very low-concentration metabolites. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds by gas chromatography before mass analysis. | High resolution for certain classes of molecules. | Requires chemical derivatization for non-volatile peptides like this compound, adding complexity. |

Q & A

Q. Table 1: Key Parameters for Characterization

| Parameter | Technique | Critical Considerations |

|---|---|---|

| Purity | HPLC | Gradient elution, retention time |

| Molecular Weight | LC-MS/MS | Calibration with standard peptides |

| Secondary Structure | CD Spectroscopy | Buffer compatibility, temperature |

What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Question

Methodological Answer:

- Step 1: Systematic Data Audit

Compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables . - Step 2: Meta-Regression Analysis

Use R or Python (metafor package) to model variability sources (e.g., dosage, exposure time) . - Step 3: Replication Studies

Design multi-center trials with standardized protocols to isolate biological vs. methodological discrepancies .

Example Workflow:

Collate datasets from 10+ studies.

Code variables (e.g., IC50 values, cell type).

Apply random-effects model to quantify heterogeneity (I² statistic) .

How should researchers formulate hypotheses about this compound’s mechanism of action using mixed-methods approaches?

Advanced Research Question

Methodological Answer:

- Quantitative Phase:

Perform high-throughput screening (HTS) to identify binding partners (e.g., SPR, ITC) . - Qualitative Phase:

Conduct semi-structured interviews with domain experts to contextualize findings (e.g., kinase inhibition pathways) . - Integration:

Use joint displays to map HTS results to mechanistic hypotheses .

Key Considerations:

- Ensure alignment between HTS data and interview themes .

- Triangulate findings with molecular dynamics simulations .

What criteria determine the inclusion/exclusion of studies in a meta-analysis of this compound’s pharmacokinetic properties?

Advanced Research Question

Methodological Answer:

- Inclusion Criteria:

- Peer-reviewed studies with explicit dosing regimens.

- In vivo/in vitro data with measurable bioavailability metrics (e.g., AUC, Cmax) .

- Exclusion Criteria:

- Non-peer-reviewed/preclinical studies without dose-response curves.

- Studies using non-validated analytical methods .

Q. Table 2: Meta-Analysis Quality Assessment

| Metric | Tool | Threshold |

|---|---|---|

| Risk of Bias | ROBINS-I | Low/moderate risk only |

| Publication Bias | Egger’s Test | p > 0.05 |

| Heterogeneity | I² Statistic | <50% acceptable |

How can researchers address challenges in reproducing this compound synthesis protocols across labs?

Basic Research Question

Methodological Answer:

- Step 1: Protocol Standardization

Document reaction conditions (e.g., solvent purity, temperature control) in machine-readable formats (e.g., Chemotion ELN) . - Step 2: Interlab Validation

Distribute aliquots of starting materials to 3+ labs; compare yields/purity via blinded analysis . - Step 3: Contamination Checks

Use GC-MS to detect trace solvents or by-products impacting reproducibility .

Critical Factors:

- Batch-to-batch variability in reagents.

- Humidity/temperature during lyophilization .

What meta-synthesis approaches integrate qualitative insights on this compound’s therapeutic potential?

Advanced Research Question

Methodological Answer:

- Step 1: Thematic Synthesis

Code interview/ethnographic data from clinical trials using NVivo to identify emergent themes (e.g., patient adherence barriers) . - Step 2: Cross-Study Comparison

Align themes with quantitative efficacy data using a convergent parallel design . - Step 3: Theory Building

Develop a logic model linking patient-reported outcomes to pharmacokinetic profiles .

Example Framework:

- Patient Experience → Dose Optimization → Therapeutic Window .

How do researchers validate computational models predicting this compound’s interactions with biological targets?

Advanced Research Question

Methodological Answer:

- Step 1: Molecular Docking

Use AutoDock Vina to simulate binding affinities; validate with X-ray crystallography . - Step 2: Experimental Correlation

Compare predicted ΔG values with SPR-measured binding kinetics (ka/kd) . - Step 3: Sensitivity Analysis

Test model robustness by varying force fields (e.g., CHARMM vs. AMBER) .

Validation Metrics:

- RMSD < 2.0 Å for docked vs. crystallized structures.

- R² > 0.7 for predicted vs. experimental ΔG .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.